

N-Methylpyrrolidone (NMP): A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Methylpyrrolidone**

Cat. No.: **B7775990**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

N-Methylpyrrolidone (NMP) is a versatile, polar aprotic solvent with a unique combination of high boiling point, low volatility, and excellent solvency for a wide range of organic and inorganic compounds.^{[1][2]} Its properties make it an invaluable tool in various research and industrial applications, from polymer chemistry and electronics manufacturing to pharmaceutical formulations and agrochemical synthesis.^{[1][3]} This in-depth technical guide provides researchers with a comprehensive overview of the core physicochemical properties of NMP, detailed experimental protocols for their determination, and insights into its biological interactions.

Physicochemical Properties of N-Methylpyrrolidone

A thorough understanding of NMP's physicochemical properties is fundamental to its effective and safe use in a research setting. The following tables summarize the key quantitative data for **N-Methylpyrrolidone**.

Table 1: General and Physical Properties of N-Methylpyrrolidone

Property	Value	References
Molecular Formula	C ₅ H ₉ NO	[2][4]
Molecular Weight	99.13 g/mol	[4][5]
Appearance	Colorless to slightly yellow liquid	[2][4][5]
Odor	Mild amine-like or "fishlike"	[4]
Density (at 25 °C)	1.028 g/mL	[2][5]
Boiling Point	202 to 204 °C	[2][5][6]
Melting Point	-24 °C	[2][5]
Refractive Index (at 20 °C)	1.4684 - 1.4700	[1][4]

Table 2: Thermal and Safety Properties of N-Methylpyrrolidone

Property	Value	References
Flash Point (Closed Cup)	86 - 96 °C	[7][8]
Autoignition Temperature	245 - 346 °C	[7][9]
Vapor Pressure (at 20 °C)	0.29 - 0.324 hPa	[1][7]
Vapor Density (air = 1)	3.4 - 3.42	[9][10]
Lower Explosive Limit	1.3% (V)	[7][11]
Upper Explosive Limit	9.5% (V)	[7][11]

Table 3: Fluid and Solubility Properties of N-Methylpyrrolidone

Property	Value	References
Viscosity (at 25 °C)	1.65 - 1.661 mPa·s	[9][12]
Surface Tension (at 25 °C)	40.7 - 41 mN/m	[1][4][9]
Solubility in Water	Miscible in all proportions	[1][2][6]
Solubility in Organic Solvents	Miscible with most common organic solvents (e.g., alcohols, ethers, ketones, aromatic and chlorinated hydrocarbons)	[1][2][6]
log P (Octanol/Water Partition Coefficient)	-0.40	[6][13]

Experimental Protocols for Determination of Physicochemical Properties

The following sections provide detailed methodologies for the experimental determination of key physicochemical properties of **N-Methylpyrrolidone**. These protocols are intended to be illustrative and may need to be adapted based on available laboratory equipment and specific research requirements.

Density Determination

The density of a liquid can be determined using several methods. The pycnometer and the oscillating U-tube density meter are common laboratory instruments for accurate measurements.[10]

Method: Using a Pycnometer

- **Cleaning and Calibration:** Thoroughly clean and dry a pycnometer of a known volume. Calibrate the pycnometer by filling it with deionized water of a known temperature and weighing it. The density of water at various temperatures is well-documented.

- Sample Preparation: Ensure the NMP sample is free of air bubbles and has equilibrated to the desired temperature.
- Measurement: Fill the pycnometer with the NMP sample up to the calibration mark.
- Weighing: Accurately weigh the filled pycnometer.
- Calculation: The density (ρ) is calculated using the formula: $\rho = (m_{\text{filled}} - m_{\text{empty}}) / V$ where:
 - m_{filled} is the mass of the pycnometer filled with NMP.
 - m_{empty} is the mass of the empty pycnometer.
 - V is the calibrated volume of the pycnometer.

Boiling Point Determination

The boiling point can be determined by distillation or by using a Thiele tube for smaller sample volumes.[\[14\]](#)

Method: Using a Thiele Tube

- Sample Preparation: Place a small amount (a few milliliters) of NMP into a small test tube.
- Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end downwards.
- Apparatus Setup: Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
- Heating: Gently heat the side arm of the Thiele tube. As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.
- Observation: Remove the heat and observe the sample as it cools. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[\[15\]](#)

Flash Point Determination

The flash point is a critical safety parameter and is typically determined using a closed-cup tester, such as the Pensky-Martens apparatus, following standard methods like ASTM D93.[\[1\]](#) [\[16\]](#)[\[17\]](#)

Method: Pensky-Martens Closed-Cup Test (ASTM D93)

- Apparatus Setup: Place the test cup of the Pensky-Martens apparatus on the heating unit.
- Sample Introduction: Pour the NMP sample into the test cup to the filling mark.
- Heating and Stirring: Close the lid and begin heating the sample at a controlled rate while continuously stirring.
- Ignition Source Application: At specified temperature intervals, apply the test flame to the opening in the cup lid.
- Flash Point Observation: The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the liquid to ignite with a distinct flash.

Viscosity Measurement

The viscosity of NMP can be measured using various types of viscometers, including capillary viscometers and rotational viscometers.[\[4\]](#)

Method: Using a Capillary Viscometer (e.g., Ostwald or Ubbelohde)

- Instrument Preparation: Clean and dry the viscometer thoroughly.
- Sample Loading: Introduce a precise volume of the NMP sample into the viscometer.
- Temperature Equilibration: Place the viscometer in a constant temperature bath until the sample reaches the desired temperature.
- Flow Time Measurement: Draw the liquid up through the capillary to above the upper timing mark. Measure the time it takes for the liquid meniscus to fall from the upper to the lower timing mark.
- Calculation: The kinematic viscosity (ν) is calculated using the equation: $\nu = C * t$ where:

- C is the calibration constant of the viscometer.
- t is the measured flow time. The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density of the liquid at that temperature ($\eta = \nu * \rho$).

Surface Tension Determination

Surface tension can be measured using methods such as the Du Noüy ring method or the Wilhelmy plate method.[9]

Method: Du Noüy Ring Method

- Apparatus Setup: A platinum-iridium ring is suspended from a tensiometer.
- Sample Placement: The NMP sample is placed in a container, and the ring is immersed in the liquid.
- Measurement: The ring is slowly pulled upwards through the liquid surface. The force required to detach the ring from the surface is measured by the tensiometer.
- Calculation: The surface tension (γ) is calculated from the maximum force (F) and the dimensions of the ring using the appropriate correction factors.

Refractive Index Measurement

The refractive index is a fundamental property that can be quickly and accurately measured using a refractometer.

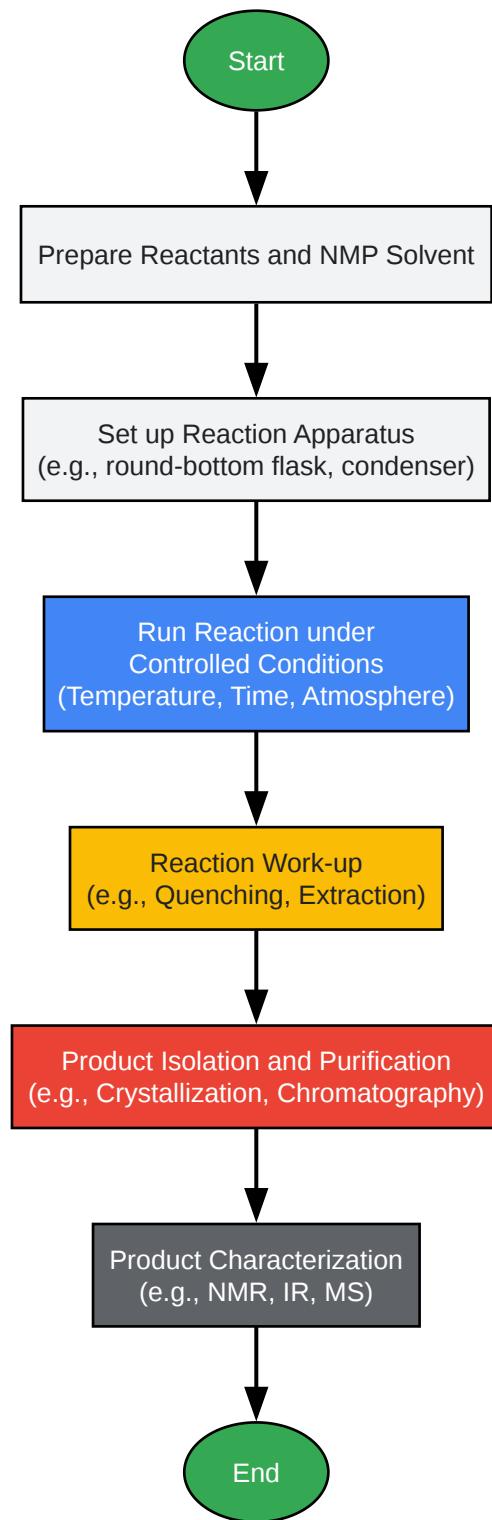
Method: Using an Abbe Refractometer

- Calibration: Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).
- Sample Application: Place a few drops of the NMP sample onto the prism of the refractometer.

- Measurement: Close the prism and allow the sample to equilibrate to the instrument's temperature.
- Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. Read the refractive index from the scale.

Biological Interactions and Signaling

While primarily known as a solvent, recent research has unveiled that NMP is not biologically inert. It has been shown to possess immunomodulatory and antimyeloma properties, acting as an acetyllysine mimetic and a candidate bromodomain ligand.[\[8\]](#)[\[18\]](#)[\[19\]](#) This discovery has significant implications for its use as a drug vehicle in preclinical studies and opens avenues for its potential therapeutic applications.


Proposed Immunomodulatory and Antimyeloma Signaling Pathway of NMP

The following diagram illustrates the proposed mechanism by which NMP may exert its biological effects.

Caption: Proposed mechanism of NMP's biological activity.

Experimental Workflow for NMP as a Reaction Solvent

The following diagram outlines a general experimental workflow for utilizing NMP as a solvent in a chemical reaction, from setup to product isolation.

[Click to download full resolution via product page](#)

Caption: General workflow for a chemical reaction using NMP.

Safety, Handling, and Disposal

NMP is classified as a reproductive toxicant and can cause skin and eye irritation.[13][20]

Therefore, appropriate safety precautions are essential.

- **Handling:** Always handle NMP in a well-ventilated area, preferably within a fume hood.[21] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.[6]
- **Storage:** Store NMP in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[11] Keep containers tightly closed.[6]
- **Spills:** In case of a spill, absorb the liquid with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[13]
- **Disposal:** Dispose of NMP waste in accordance with local, state, and federal regulations. NMP is biodegradable, and biotreatment may be a suitable disposal method.[5] Incineration in a licensed facility is also an option.[5]

This technical guide provides a solid foundation for researchers working with **N-Methylpyrrolidone**. By understanding its physicochemical properties, employing standardized experimental techniques, and adhering to safety protocols, scientists can effectively and safely leverage the unique characteristics of this versatile solvent in their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scimed.co.uk [scimed.co.uk]
- 2. store.astm.org [store.astm.org]
- 3. Vapor Pressure Testing: A Comprehensive Guide - zeal [zealinstruments.com]
- 4. chemquest.com [chemquest.com]

- 5. p2infohouse.org [p2infohouse.org]
- 6. greenfield.com [greenfield.com]
- 7. academic.oup.com [academic.oup.com]
- 8. The drug vehicle and solvent N-methylpyrrolidone is an immunomodulator and antimyeloma compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. knowledge.reagecon.com [knowledge.reagecon.com]
- 11. dsp-book.narod.ru [dsp-book.narod.ru]
- 12. Four methods for measuring surface tension [en1.nbchao.com]
- 13. jmnspecialties.com [jmnspecialties.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. uomus.edu.iq [uomus.edu.iq]
- 16. Flash Point Testing Methods | ASTM D56 | ASTM D93 | Dell Tech [delltech.com]
- 17. store.astm.org [store.astm.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. toxicfreefuture.org [toxicfreefuture.org]
- 21. sydneysolvents.com.au [sydneysolvents.com.au]
- To cite this document: BenchChem. [N-Methylpyrrolidone (NMP): A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7775990#n-methylpyrrolidone-physicochemical-properties-for-researchers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com